HDAC1 Inhibition: 3-Fluoro-5-Acyl vs. Unsubstituted Benzonitrile
3-Fluoro-5-(2-methylpropanoyl)benzonitrile demonstrates measurable inhibition of recombinant human HDAC1. While direct comparator data for the unsubstituted benzonitrile analog is not publicly available in the same assay, the structurally related 5-acylbenzonitrile scaffold has been validated as an HDAC pharmacophore [1]. The target compound's observed IC₅₀ of 200 nM against HDAC1 establishes a quantifiable activity benchmark that enables cross-study comparison against other fluorinated benzonitrile HDAC inhibitors in the class, providing a reference point for SAR optimization [1].
| Evidence Dimension | HDAC1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM |
| Comparator Or Baseline | Class baseline: unsubstituted 5-acylbenzonitriles (activity data not available in same assay; structural class validated as HDAC pharmacophore) |
| Quantified Difference | Activity relative to baseline not directly quantifiable due to assay variance; target compound serves as a quantifiable reference point for the 3-fluoro-5-isobutyryl substitution pattern |
| Conditions | Recombinant human His-tagged HDAC1 expressed in insect cells, 10 min preincubation, FLUOR DE LYS fluorogenic substrate detection |
Why This Matters
This assay establishes a quantitative IC₅₀ baseline for the 3-fluoro-5-isobutyryl substitution pattern, enabling rational SAR comparisons and procurement decisions when selecting among fluorinated benzonitrile building blocks for HDAC-focused medicinal chemistry programs.
- [1] BindingDB BDBM50175039 / CHEMBL3808639. IC₅₀ = 200 nM against recombinant human HDAC1. View Source
